ethyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a quinazoline core with a benzoate ester, making it an interesting subject for studies in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions
Formation of Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and isocyanates under reflux conditions.
Introduction of Benzoate Ester: The benzoate ester group is introduced via esterification, where the quinazoline derivative reacts with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Ethyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate exerts its effects is largely dependent on its interaction with biological targets. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
Modulating Receptors: Acting as an agonist or antagonist at specific receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate can be compared with other quinazoline derivatives and benzoate esters:
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Benzoate Esters: Compounds such as methyl 4-aminobenzoate, which is used as a local anesthetic.
Uniqueness
The unique combination of the quinazoline core and the benzoate ester in this compound provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Similar Compounds
Gefitinib: A quinazoline derivative used as an anti-cancer agent.
Erlotinib: Another quinazoline-based tyrosine kinase inhibitor.
Methyl 4-aminobenzoate: A benzoate ester used in local anesthetics.
Properties
Molecular Formula |
C21H19N3O5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 4-[(1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H19N3O5/c1-2-29-19(27)13-7-9-14(10-8-13)22-20(28)21-12-11-17(25)24(21)16-6-4-3-5-15(16)18(26)23-21/h3-10H,2,11-12H2,1H3,(H,22,28)(H,23,26) |
InChI Key |
DRIXRGOFTAVZKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.